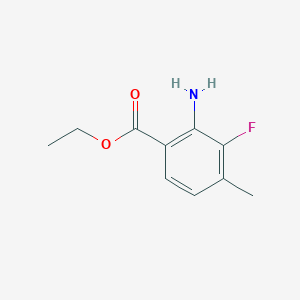
7-Amino-4-cyclopropylisoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Amino-4-cyclopropylisoquinolin-1(2H)-one is a heterocyclic compound that features an isoquinoline core with an amino group at the 7th position and a cyclopropyl group at the 4th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-4-cyclopropylisoquinolin-1(2H)-one typically involves multi-step organic reactions. One possible route could be:
Formation of Isoquinoline Core: Starting from a suitable precursor, such as a substituted benzene, the isoquinoline core can be constructed through cyclization reactions.
Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane.
Amination: The amino group can be introduced through nucleophilic substitution or amination reactions, using reagents like ammonia or amines under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced isoquinoline derivatives.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution could yield various alkylated or acylated derivatives.
科学研究应用
Chemistry
In organic synthesis, 7-Amino-4-cyclopropylisoquinolin-1(2H)-one can serve as a building block for more complex molecules.
Biology
The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine
Industry
In the chemical industry, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.
作用机制
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
7-Aminoisoquinoline: Lacks the cyclopropyl group.
4-Cyclopropylisoquinoline: Lacks the amino group.
7-Amino-4-methylisoquinoline: Has a methyl group instead of a cyclopropyl group.
Uniqueness
The presence of both the amino group and the cyclopropyl group in 7-Amino-4-cyclopropylisoquinolin-1(2H)-one may confer unique chemical properties and biological activities, distinguishing it from similar compounds.
属性
分子式 |
C12H12N2O |
|---|---|
分子量 |
200.24 g/mol |
IUPAC 名称 |
7-amino-4-cyclopropyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C12H12N2O/c13-8-3-4-9-10(5-8)12(15)14-6-11(9)7-1-2-7/h3-7H,1-2,13H2,(H,14,15) |
InChI 键 |
SWUKQWBPTIOQQI-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=CNC(=O)C3=C2C=CC(=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


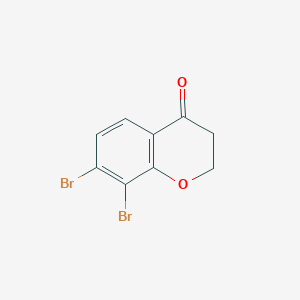


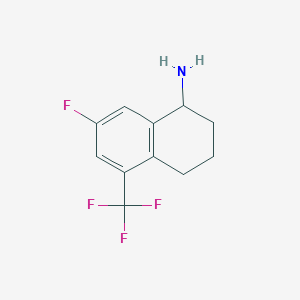
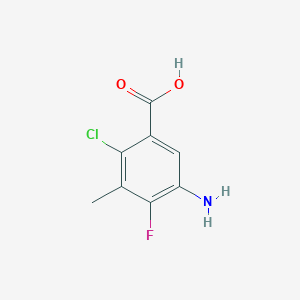




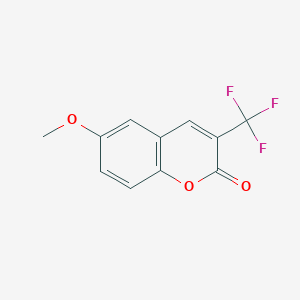

![methyl 3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B13047065.png)
![Tert-butyl (2-(4-bromophenyl)imidazo[1,2-A]pyrazin-3-YL)carbamate](/img/structure/B13047071.png)
